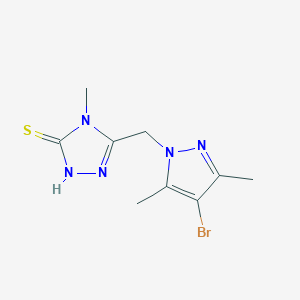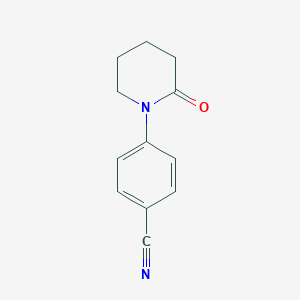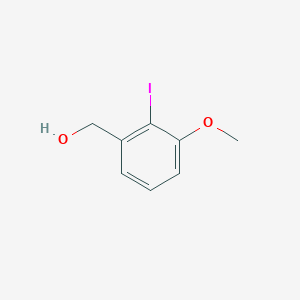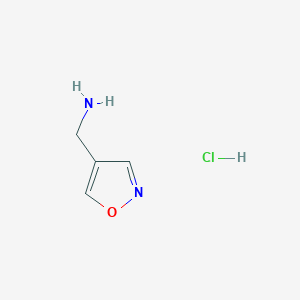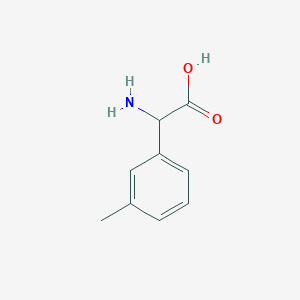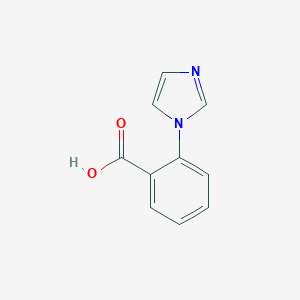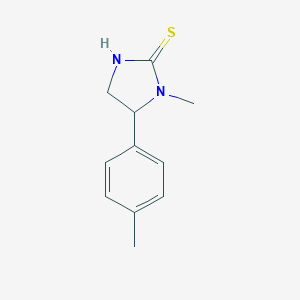
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as MIT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been used as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines. 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its ability to reduce oxidative stress and inflammation, which can be useful in studying various biological processes. However, one limitation of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is its potential toxicity at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for further research on 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, including studies on its potential use as a treatment for various diseases, such as cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione and its potential side effects at different concentrations. Additionally, the development of new synthesis methods for 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione could lead to the production of more potent and effective compounds for use in scientific research.
Méthodes De Synthèse
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with thiourea in the presence of a base, or the reaction of 4-methylbenzyl isothiocyanate with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
186424-12-4 |
|---|---|
Nom du produit |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-methyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-6,10H,7H2,1-2H3,(H,12,14) |
Clé InChI |
PBVUYLHTHWWOJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
SMILES canonique |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
Synonymes |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
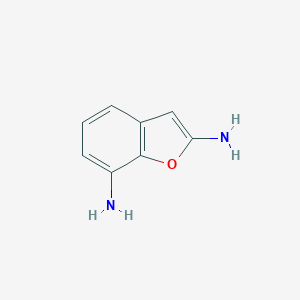
![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)
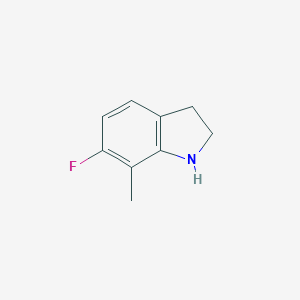
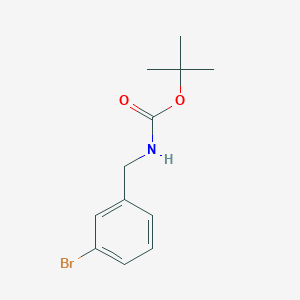
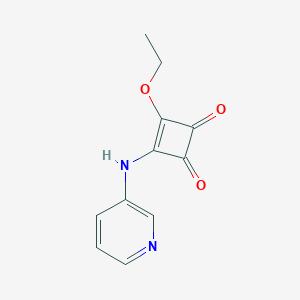
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
